1-Nonyne

描述

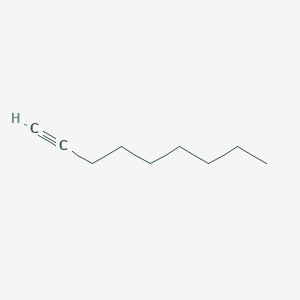

1-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .

准备方法

The synthesis of 1-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. The most common approach involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne. Following this, an elimination reaction occurs, where a molecule of hydrogen halide (HX) is removed from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .

化学反应分析

Hydrogenation to Alkane

1-Nonyne undergoes catalytic hydrogenation to form nonane (C₉H₂₀) under standard conditions. This reaction is exothermic and proceeds via syn-addition of hydrogen across the triple bond.

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| 2 H₂ + C₉H₁₆ → C₉H₂₀ | -291.0 ± 1.9 | H₂, Pd/C, hexane, 25°C |

Key Findings :

-

Enthalpy of hydrogenation is comparable to other terminal alkynes.

-

Reaction efficiency depends on catalyst choice (e.g., palladium or platinum).

Strain-Promoted Cycloaddition

This compound derivatives, such as bicyclo-[6.1.0]-nonyne (BCN), participate in bioorthogonal cycloadditions with sydnones. This reaction is metal-free and proceeds efficiently in aqueous environments.

| Reaction Partner | Rate Constant (M⁻¹s⁻¹) | Conditions | Application |

|---|---|---|---|

| N-Phenyl sydnone | 0.0018 | PBS buffer, 37°C | Protein labeling |

Mechanistic Insight :

-

The strain in BCN lowers activation energy, enabling rapid [3+2] cycloaddition.

-

Specific labeling of proteins has been demonstrated without interference from biological nucleophiles .

Surface-Mediated Reactions on Copper

This compound adsorbs on copper surfaces (e.g., Cu(111) or polycrystalline foil) and undergoes rehybridization, influencing its desorption and reactivity:

| Surface | Desorption Temp (K) | Reaction Behavior |

|---|---|---|

| Cu(111) | ~345 | Minimal alkyl chain interaction with surface |

| Polycrystalline Cu | 400–430 | Stabilization via terminal alkyl chain contact |

Key Observations :

-

Longer alkyl chains (≥C₈) enable van der Waals interactions with the surface, increasing desorption temperatures .

-

Dehydrogenation of 1-alkenes to 1-alkynes occurs on polycrystalline Cu due to low-coordination sites .

Halogenation and Hydration

While specific data for this compound is limited, its reactivity aligns with general alkyne trends:

-

Halogenation : Rapid addition of halogens (e.g., Br₂) to form dihalides.

-

Hydration : Acid-catalyzed addition of water yields ketones (via Markovnikov addition).

Example Reaction :

Polymerization

This compound can be polymerized using transition-metal catalysts (e.g., Mo or W-based systems), yielding poly(this compound) derivatives. These polymers exhibit tunable solubility and thermal stability .

Experimental Considerations

科学研究应用

Chemical Properties and Reactivity

1-Nonyne is characterized by its carbon-carbon triple bond, which imparts high reactivity. This reactivity allows it to participate in several key chemical reactions:

- Hydrogenation : Converts the triple bond into a double or single bond, yielding alkenes or alkanes.

- Halogenation : Addition of halogens to form dihalides.

- Hydration : Addition of water leads to the formation of alcohols.

These reactions make this compound a valuable intermediate in organic synthesis, facilitating the creation of diverse chemical compounds .

Synthesis and Organic Chemistry

This compound is widely used as a precursor in the synthesis of various organic compounds. Notably, it has been employed in:

- Enantioselective Synthesis : It is utilized in the synthesis of cladospolide derivatives, which are important in medicinal chemistry .

- Pyrrole Derivatives : As a building block for preparing pyrrole derivatives, which serve as ACC inhibitors .

Case Study: Cladospolide Synthesis

In one notable study, this compound was used in the enantioselective synthesis of cladospolide B and C, demonstrating its utility in producing complex natural products through reactions such as alkyne zipper and Noyori ynone reduction .

Applications in Material Science

This compound plays a significant role in material science, particularly in synthesizing conducting polymers and nanocomposites:

- Conducting Polymers : Incorporating this compound into polymer matrices enhances electrical conductivity and stability, making it valuable for developing advanced materials for electronics and energy storage systems .

- Nanocomposite Films : The electrostatic layer-by-layer assembly technique has been explored using this compound to create nanocomposite films with catalytic properties .

Table: Comparison of Conducting Polymer Properties

| Property | Conducting Polymer with this compound | Standard Conducting Polymer |

|---|---|---|

| Electrical Conductivity | Enhanced | Moderate |

| Stability | High | Variable |

| Application Areas | Electronics, Energy Storage | General Electronics |

Electronic Applications

Recent studies have highlighted the potential of this compound in electronic applications:

- Single-Molecule Diodes : Research demonstrated that monolayers of this compound on silicon electrodes could form stable molecular-scale diodes with high rectification ratios. This property is crucial for biosensors and bioelectronic devices .

Case Study: Single-Molecule Junctions

A study showed that single-molecule junctions using this compound exhibited superior mechanical stability and reproducibility under ambient conditions. This stability is essential for applications requiring long-term reliability .

作用机制

The mechanism by which 1-Nonyne exerts its effects is largely based on its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

相似化合物的比较

1-Nonyne is unique among alkynes due to its specific structure and properties. Similar compounds include other alkynes such as:

1-Octyne (C₈H₁₄): An alkyne with eight carbon atoms.

1-Decyne (C₁₀H₁₈): An alkyne with ten carbon atoms.

1-Heptyne (C₇H₁₂): An alkyne with seven carbon atoms.

These compounds share the characteristic carbon-carbon triple bond but differ in the length of their carbon chains and, consequently, their physical and chemical properties.

生物活性

1-Nonyne, a terminal alkyne with the chemical formula C₉H₁₈, has garnered attention in various fields of research due to its unique biological activities and chemical properties. This article explores the biological activity of this compound, including its antimicrobial properties, applications in material science, and potential as a building block in pharmaceutical synthesis.

This compound is characterized by a carbon-carbon triple bond, which confers high reactivity. This reactivity allows it to participate in various chemical reactions such as hydrogenation, halogenation, and hydration. These reactions enable the synthesis of more complex molecules, making this compound a valuable intermediate in organic chemistry and materials science.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that certain compounds derived from this compound exhibit significant inhibitory effects against various bacterial strains:

- Inhibition of E. coli : Compounds synthesized from the coupling of this compound with propargyl alcohol demonstrated specific inhibitory activity against Escherichia coli, a Gram-negative bacterium. The effective concentration (K_i) for these compounds was found to be approximately 0.5 µM .

- Broad-spectrum Activity : Other derivatives showed broad-spectrum antimicrobial activity against Gram-negative bacteria while displaying minimal effects on Gram-positive bacteria .

The biological activity of this compound appears to be linked to its structural characteristics. The presence of the alkyne moiety is crucial for its interaction with bacterial membranes or specific protein targets within bacterial cells. This interaction may disrupt cellular functions or integrity, leading to bacterial inhibition .

Case Study 1: Synthesis and Evaluation of Antimicrobial Compounds

A systematic study was conducted to evaluate the antimicrobial efficacy of various compounds synthesized from this compound. The study focused on the structural requirements for bioactivity:

| Compound | K_i (µM) | Activity Against |

|---|---|---|

| This compound + Propargyl Alcohol | 0.5 | E. coli |

| This compound Derivative A | 0.63 | E. coli |

| This compound Derivative B | 85.8 | Biofilm Disruption |

The results indicated that modifications to the carbon chain length significantly influenced antimicrobial activity, with certain lengths promoting greater efficacy against specific bacterial strains .

Case Study 2: Electrical Contacts and Biological Applications

Research involving monolayers of this compound on silicon electrodes has demonstrated its potential in electronic applications while also suggesting implications for biological systems:

- Single-Molecule Diodes : The use of this compound in constructing molecular-scale diodes has shown high rectification ratios, indicating stability and reproducibility in electronic applications. This stability is essential for potential applications in biosensors or bioelectronic devices .

Applications in Material Science

This compound is also utilized in synthesizing conducting polymers and nanocomposites:

- Conducting Polymer Synthesis : Studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability under various conditions. This property is particularly valuable in developing advanced materials for electronics and energy storage systems .

- Nanocomposite Films : The electrostatic layer-by-layer assembly technique using this compound has been explored for creating nanocomposite films that exhibit catalytic properties, further expanding its utility in material science .

属性

IUPAC Name |

non-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSQSXOTMIGBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063036 | |

| Record name | 1-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |

| Record name | 1-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.26 [mmHg] | |

| Record name | 1-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3452-09-3 | |

| Record name | 1-Nonyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760V9GP5A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-nonyne?

A1: The molecular formula of this compound is C9H16, and its molecular weight is 124.22 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ] and Deuterium Nuclear Magnetic Resonance (2H NMR) []. These techniques provide insights into its structure and properties.

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the space group Pca21 and forms layers with a square unit mesh []. This layered structure influences its packing efficiency and melting point.

Q4: Can this compound be polymerized?

A4: Yes, this compound can be polymerized using molybdenum- and tungsten-based catalysts, yielding poly(3,3-dimethyl-1-nonyne) []. This polymer exhibits interesting properties, such as partial solubility in toluene depending on the polymerization conditions.

Q5: Is this compound used in organic synthesis?

A5: Yes, this compound serves as a starting material in the synthesis of natural products. For instance, it is used in the enantioselective synthesis of cladospolide B, C, and the enantiomer of cladospolide D []. This synthesis utilizes reactions like alkyne zipper, Noyori ynone reduction, and Sharpless dihydroxylation.

Q6: Can this compound participate in cycloaddition reactions?

A6: Yes, when a reactive carbene precursor like 7-endo-ethylenedibenzo(a;b)bicyclo(4.10)heptane is irradiated, it fragments to yield phenanthrene and vinylcarbene, which rearranges to cyclopropene. This strained alkene can be trapped by this compound in cycloaddition reactions [].

Q7: What other reactions involve this compound?

A7: Thianthrene cation radical tetrafluoroborate (Th•+ BF4-) adds to this compound, forming trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate []. This adduct can undergo further transformations on alumina to yield alpha-ketoylides and alpha-ketols.

Q8: Are there studies on the thermodynamic properties of this compound?

A8: Yes, research has been conducted to determine the thermodynamic properties of this compound. This includes studies on its ideal-gas enthalpy of formation, vapor pressure, and heat capacity []. These properties are essential for understanding its behavior in various chemical processes.

Q9: Has the Wilson equation been used to describe this compound's behavior in mixtures?

A9: Yes, the modified Wilson equation has been employed to describe vapor-liquid equilibrium in systems containing this compound, specifically in a mixture with 1-propanol []. This approach helps predict the behavior of this compound in mixtures.

Q10: Are there group contribution methods for predicting this compound's thermodynamic properties?

A10: Research explored using quasichemical group contributions to predict thermodynamic properties of mixtures containing unsaturated hydrocarbons, including this compound []. These methods provide valuable tools for estimating thermodynamic data.

Q11: Does this compound possess any known biological activity?

A11: While the provided research doesn't focus on direct biological activity, this compound was identified in the n-butanol stem extract of Chenopodium murale L., which showed antifungal activity against Fusarium oxysporum f. sp. lycopersici []. Further research is needed to determine its specific role.

Q12: What analytical techniques are used to characterize this compound?

A12: Gas chromatography-mass spectrometry (GC-MS) is one of the analytical techniques employed to identify and quantify this compound in complex mixtures []. This method helps analyze its presence in various samples.

Q13: Is there information available on the material compatibility of this compound?

A13: While the provided research doesn't explicitly focus on material compatibility, this compound's use in various chemical reactions and its presence in natural extracts suggests its compatibility with a range of organic substances [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。